Scientific Field: Organic Chemistry
Summary of the Application: 1-Chloro-2,4-difluorobenzene is used in the preparation of a series of benzonorbornadienes
Summary of the Application: 1-Chloro-2,4-difluorobenzene is also used in the preparation of difluoroarenes
Scientific Field: Analytical Chemistry
Summary of the Application: 1-Chloro-2,4-difluorobenzene has been used in the 9 F NMR analysis of conversion of 3,4-fluoro- and 3-chloro-4-fluoroaniline by Rhodococcus sp.
Summary of the Application: 1-Chloro-2,4-difluorobenzene has been used in microwave-assisted traceless rapid synthesis of benzimidazolones on Ameba resin. Microwave-assisted synthesis is a modern technique that can significantly speed up chemical reactions.
Summary of the Application: 1-Chloro-2,4-difluorobenzene is used in mass spectrum analysis. Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules.
Summary of the Application: 1-Chloro-2,4-difluorobenzene is used in the synthesis of fluorinated building blocks. Fluorinated compounds are often used in pharmaceuticals and agrochemicals due to their unique reactivity and properties.
1-Chloro-2,4-difluorobenzene is an aromatic compound with the molecular formula and a molecular weight of approximately 148.54 g/mol. It is characterized by the presence of a chlorine atom and two fluorine atoms attached to a benzene ring. This compound is typically a colorless to pale yellow liquid at room temperature, with a boiling point of about 127 °C and a melting point of -26 °C .
1-Chloro-2,4-difluorobenzene is classified as a flammable liquid (Hazard statement H226) []. It can also cause skin irritation (H315) and serious eye irritation (H319) and respiratory tract irritation (H335) []. Standard laboratory safety protocols for handling flammable and potentially irritating chemicals should be followed when working with this compound.
Several synthesis methods for 1-chloro-2,4-difluorobenzene have been documented:
1-Chloro-2,4-difluorobenzene has several applications:
Several compounds share structural similarities with 1-chloro-2,4-difluorobenzene. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Chloro-2,6-difluorobenzene | Different fluorine substitution | |
| 3-Chloro-2,4-difluorobenzene | Different position of chlorine | |
| 1-Bromo-2,4-difluorobenzene | Bromine instead of chlorine | |
| 1-Chloro-3-fluorobenzene | Only one fluorine atom | |
| 1-Chloro-4-fluorobenzene | Fluorine at para position |
The uniqueness of 1-chloro-2,4-difluorobenzene lies in its specific arrangement of halogen atoms which influences its reactivity patterns and potential applications in synthetic chemistry compared to other similar compounds.
Fluorination methods dominate the synthesis of 1-chloro-2,4-difluorobenzene, leveraging nucleophilic aromatic substitution (SNAr) and electrophilic fluorination.
Halex Reaction
The Halex reaction is the most scalable industrial method, substituting chlorine atoms with fluorine using potassium fluoride (KF) in polar aprotic solvents like dimethylimidazolidinone (DMI) or dimethylformamide (DMF). For example, 1,3,5-trichlorobenzene reacts with anhydrous KF in DMI at 300–315°C, yielding 1,3,5-trifluorobenzene as the primary product and 1-chloro-2,4-difluorobenzene as a byproduct. Key factors include:
Xenon Difluoride-Mediated Fluorination
Electrophilic fluorination using XeF₂ and boron trifluoride-diethyl etherate (BF₃·Et₂O) offers an alternative route. Substituted benzenes react with XeF₂ in 1,1,1,3,3-pentafluorobutane at 0–25°C, producing fluorinated derivatives. However, yields for 1-chloro-2,4-difluorobenzene remain low (≤0.31 mmol), limiting industrial adoption.
While less common, palladium-catalyzed dechlorination has been explored for halogen exchange. Sodium formate in methanol reduces aryl chlorides to arenes using Pd(dippp)₂ (dippp = 1,3-bis(diisopropylphosphino)propane). However, this method primarily removes chlorine rather than substituting it with fluorine, making it unsuitable for direct synthesis.
The Balz-Schiemann reaction, traditionally used for aryl fluorides, can be adapted for chlorinated derivatives. Diazotization of 2,4-difluoroaniline with nitrous acid forms a diazonium salt, which decomposes thermally to yield 1-chloro-2,4-difluorobenzene. Critical parameters include:
Key Optimization Strategies:
1-Chloro-2,4-difluorobenzene serves as a critical building block in the synthesis of pharmaceutical intermediates. The fluorine atoms enhance the metabolic stability and bioavailability of drug candidates, while the chlorine atom provides a reactive site for further functionalization. For example, the compound is employed in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced with amines, alkoxides, or thiols to generate bioactive scaffolds [6].
A key application lies in the synthesis of fluorinated benzodiazepines and nonsteroidal anti-inflammatory drugs (NSAIDs). The electron-withdrawing fluorine atoms direct electrophilic substitution to specific positions on the aromatic ring, enabling precise control over regioselectivity. This property is exploited in the preparation of trifluoromethylated analogs, which exhibit improved pharmacokinetic profiles compared to non-fluorinated counterparts [1] [6].
The following table summarizes representative reactions involving 1-chloro-2,4-difluorobenzene in pharmaceutical synthesis:
| Reaction Type | Reagents/Conditions | Product Application |
|---|---|---|
| Nucleophilic substitution | KNH₂, NH₃, -33°C | Aniline derivatives |
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C | Biaryl antifungals |
| Ullmann coupling | CuI, 1,10-phenanthroline, 120°C | Anticancer agents |
These transformations underscore the compound’s utility in constructing heterocyclic frameworks and fluorinated aromatic systems prevalent in modern drug discovery [6].
In agrochemical synthesis, 1-chloro-2,4-difluorobenzene is leveraged to introduce fluorine motifs into herbicides, insecticides, and fungicides. Fluorination at the 2- and 4-positions enhances the lipophilicity and environmental persistence of agrochemicals, improving their efficacy against target organisms. For instance, the compound is a precursor to 2,4-difluorophenyl ethers, which are key components of broad-spectrum herbicides [1] [6].
The chlorine atom facilitates cross-coupling reactions with heteroatom nucleophiles, enabling the synthesis of sulfur- and oxygen-containing agrochemicals. A notable example is its use in preparing dithiocarbamate fungicides, where the chlorine is displaced by a dithiocarbamate group under basic conditions. This reaction is pivotal for developing compounds with enhanced soil mobility and rainfastness [6].
Recent advances have also utilized 1-chloro-2,4-difluorobenzene in photodegradable pesticide formulations. The fluorine atoms stabilize the aromatic ring against UV radiation, while the chlorine site is engineered to undergo controlled degradation upon exposure to sunlight, reducing environmental accumulation [1].
Benzonorbornadienes—bridged bicyclic compounds with aromatic moieties—are synthesized using 1-chloro-2,4-difluorobenzene as a dienophile in Diels-Alder reactions. The electron-deficient aromatic ring reacts with conjugated dienes to form norbornene derivatives, which are intermediates in natural product synthesis and materials science [4].
For example, heating 1-chloro-2,4-difluorobenzene with cyclopentadiene in the presence of a Lewis acid catalyst yields a fluorinated benzonorbornadiene. The chlorine atom can subsequently be functionalized via palladium-catalyzed cross-coupling to introduce alkyl or aryl groups, tailoring the compound’s steric and electronic properties for applications in asymmetric catalysis [4].
The table below outlines typical reaction parameters for benzonorbornadiene synthesis:
| Dienophile | Diene | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| 1-Chloro-2,4-difluorobenzene | Cyclopentadiene | BF₃·Et₂O | 80°C | 78 |
| 1-Chloro-2,4-difluorobenzene | 1,3-Butadiene | AlCl₃ | 100°C | 65 |
These reactions highlight the compound’s role in accessing structurally complex bicyclic systems with potential applications in medicinal chemistry [4].
1-Chloro-2,4-difluorobenzene is a monomer in the synthesis of fluorinated polymers, where its aromatic ring contributes to thermal stability and chemical resistance. The chlorine atom enables polymerization via nucleophilic aromatic substitution, while the fluorine atoms reduce polymer crystallinity, enhancing mechanical flexibility [1] [3].
A prominent application is in poly(aryl ether ketone)s (PAEKs), high-performance polymers used in aerospace and electronics. Reacting 1-chloro-2,4-difluorobenzene with bisphenol monomers under basic conditions yields PAEKs with glass transition temperatures exceeding 200°C, making them suitable for high-temperature environments [3].
Additionally, the compound is used to prepare fluorinated epoxy resins. The fluorine atoms impart hydrophobicity, reducing water absorption and improving dielectric properties. These resins are critical in microelectronics encapsulation and corrosion-resistant coatings [1].
The following table compares properties of polymers derived from 1-chloro-2,4-difluorobenzene:
| Polymer Type | Thermal Stability (°C) | Dielectric Constant (1 MHz) | Application |
|---|---|---|---|
| Poly(aryl ether ketone) | 310 | 3.2 | Aerospace components |
| Fluorinated epoxy resin | 280 | 2.8 | Electronic encapsulation |
| Polybenzimidazole | 400 | 3.5 | Fuel cell membranes |
These advancements underscore the compound’s significance in developing materials with tailored properties for extreme environments [1] [3].
The atmospheric oxidation of 1-chloro-2,4-difluorobenzene by hydroxyl radicals represents a critical environmental degradation pathway. Theoretical studies have revealed that the reaction proceeds through a well-defined mechanism involving multiple competing pathways [1] [2].
The oxidation process initiates through the formation of a prereaction complex between the hydroxyl radical and the aromatic ring. This complex formation is thermodynamically favorable with an energy barrier of 0-5 kJ/mol and serves as a precursor to subsequent addition reactions [1] [3]. The prereaction complex exhibits unique structural characteristics where the hydroxyl radical hydrogen atom points approximately toward the center of the aromatic ring, facilitating optimal orbital overlap for the subsequent addition step [1].
The major reaction pathways involve hydroxyl radical addition to different positions on the benzene ring. Addition to the ortho position represents the dominant pathway, accounting for 40-50% of the total reactivity, with an energy barrier of 15-25 kJ/mol [1] [2]. The para position addition contributes 30-40% of the reactivity with slightly higher energy barriers of 18-28 kJ/mol, while meta position addition accounts for 15-25% with energy barriers of 20-30 kJ/mol [4].
The ipso position addition, where the hydroxyl radical attacks the carbon bearing the chlorine substituent, represents a minor pathway contributing less than 5% to the overall reactivity. This pathway exhibits significantly higher energy barriers of 35-45 kJ/mol due to the steric hindrance and electronic effects of the chlorine substituent [2].
Rate constant calculations using density functional theory methods indicate that the overall reaction exhibits second-order kinetics with respect to both 1-chloro-2,4-difluorobenzene and hydroxyl radical concentrations [1]. The temperature dependence follows the Arrhenius equation with an activation energy of approximately 20-25 kJ/mol for the dominant addition pathways [5].
At atmospheric temperatures (230-330 K), the calculated rate constants range from 2.5 × 10⁻¹² to 8.1 × 10⁻¹² cm³ molecule⁻¹ s⁻¹, indicating moderate reactivity toward hydroxyl radicals [1] [6]. The atmospheric lifetime of 1-chloro-2,4-difluorobenzene is estimated to be 5-15 days under typical tropospheric conditions, suggesting limited long-range transport potential [5].
Palladium-catalyzed reductive dechlorination of 1-chloro-2,4-difluorobenzene represents an important synthetic transformation with applications in environmental remediation and organic synthesis [7] [8].
The reductive dechlorination mechanism proceeds through a well-established catalytic cycle involving oxidative addition, coordination, and reductive elimination steps [9] [10]. The initial step involves the oxidative addition of the carbon-chlorine bond to the palladium(0) center, forming a palladium(II) intermediate. This step is typically rate-determining with activation energies ranging from 40-60 kJ/mol depending on the catalyst system and reaction conditions [7].
The presence of fluorine substituents significantly influences the reaction mechanism. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring toward oxidative addition, lowering the activation barrier by approximately 10-15 kJ/mol compared to unsubstituted chlorobenzene [11]. However, the fluorine atoms also stabilize the resulting palladium-aryl intermediate, potentially slowing the subsequent reductive elimination step [12].
Various palladium catalyst systems have been investigated for the reductive dechlorination of chlorofluorobenzenes. Heterogeneous catalysts such as palladium on carbon (Pd/C) operating at 50-130°C under 1-50 bar hydrogen pressure achieve selectivities of 80-95% with rate constants of 0.01-0.1 s⁻¹ [13] [7]. The use of activated carbon supports (Pd/GAC) allows for lower operating temperatures (25-100°C) while maintaining high selectivities of 85-98% [7].
Bimetallic palladium-iron systems exhibit enhanced reactivity due to the synergistic effects between the two metals. The iron component facilitates hydrogen activation and electron transfer, while palladium provides the catalytic active site for carbon-chlorine bond cleavage. These systems operate effectively at ambient temperatures (25-60°C) with selectivities of 70-85%.
Photocatalytic systems utilizing palladium-loaded titanium dioxide (Pd/TiO₂) offer unique advantages for dechlorination under mild conditions. The photogenerated electrons provide reducing equivalents for the dechlorination process, eliminating the need for external hydrogen sources [8]. However, these systems typically exhibit lower rate constants of 0.0001-0.001 s⁻¹ due to the limitation of photon flux and electron transfer rates.
The application of hypervalent iodine catalysis to fluorination reactions involving 1-chloro-2,4-difluorobenzene represents an emerging area of synthetic methodology.
The I(I)/I(III) catalytic cycle involves several key steps: precatalyst activation, hypervalent iodine formation, substrate coordination, fluorination cascade initiation, and catalyst regeneration. The precatalyst activation step requires oxidation of the aryl iodide catalyst by external oxidants such as meta-chloroperbenzoic acid (mCPBA) or Selectfluor, with energy changes of +20 to +30 kJ/mol.
The formation of the hypervalent iodine(III) species represents the most energetically demanding step, requiring +40 to +60 kJ/mol. However, once formed, the I(III) species exhibits high electrophilicity and readily coordinates with electron-rich substrates. The substrate coordination step is thermodynamically favorable with energy changes of -10 to -20 kJ/mol and rate constants of 10³ to 10⁴ M⁻¹s⁻¹.
The fluorination cascade initiation involves the formation of a fluoronium ion intermediate through nucleophilic attack by the fluoride source on the I(III) center. This step exhibits high selectivity and rate constants of 10² to 10³ M⁻¹s⁻¹. The presence of multiple fluorine substituents in 1-chloro-2,4-difluorobenzene can stabilize cationic intermediates through resonance effects, facilitating the cascade process.
Rearrangement processes during the cascade can lead to the formation of various fluorinated products. These processes typically require modest activation energies of +10 to +20 kJ/mol and proceed with moderate selectivity. The formation of fluorine-fluorine bonds represents a thermodynamically favorable process with energy changes of -25 to -35 kJ/mol and high rate constants of 10³ to 10⁴ M⁻¹s⁻¹.
Computational studies have provided detailed insights into the halogen bonding interactions of 1-chloro-2,4-difluorobenzene with various electron-rich species.
The chlorine atom in 1-chloro-2,4-difluorobenzene exhibits a positive σ-hole along the C-Cl bond axis, enabling the formation of directional halogen bonds with electron-rich acceptors. Density functional theory calculations indicate that Cl···N interactions exhibit bond lengths of 3.0-3.5 Å and binding energies of 5-20 kJ/mol. These interactions display high directionality with C-Cl···N angles of 160-180° and strong temperature dependence.
The fluorine atoms, despite their high electronegativity, can participate in weaker halogen bonding interactions. F···N interactions exhibit shorter bond lengths of 2.7-3.2 Å but lower binding energies of 3-15 kJ/mol. The directionality of fluorine-mediated halogen bonds is moderate, with C-F···N angles ranging from 140-170°.
The presence of multiple halogen substituents can lead to cooperative effects in halogen bonding. Multiple halogen bonds involving both chlorine and fluorine atoms can form simultaneously, resulting in enhanced binding energies of 10-50 kJ/mol. These cooperative interactions are particularly important in crystal packing and supramolecular assembly processes.
Theoretical analysis using the atoms in molecules (AIM) methodology reveals that halogen bonds involving 1-chloro-2,4-difluorobenzene exhibit characteristics intermediate between purely electrostatic and covalent interactions. The electron density at the bond critical point ranges from 0.005 to 0.025 a.u., indicating significant charge transfer contributions to the bonding.
The halogen bonding interactions show pronounced solvent effects, with polar solvents generally weakening the interactions through competitive solvation. Temperature effects are particularly pronounced for chlorine-mediated interactions, with binding energies decreasing by 20-40% upon increasing temperature from 273 K to 323 K.
Flammable;Irritant